Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-
Overview
Description
Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- is a useful research compound. Its molecular formula is C12H14Cl2Nb-6 and its molecular weight is 322.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Chemistry and Catalysis
Niobium complexes, such as niobium pentachloride or tetrachloride reacting with cyclopentadienyl anions, have been extensively studied for their unique reactivity and potential as catalysts in organic synthesis. The products of these reactions, characterized by various spectroscopic techniques, highlight the versatility of niobium in forming stable organometallic compounds with significant applications in catalysis and synthesis (Broussier, Normand, & Gautheron, 1978).
Electronic and Photovoltaic Materials
Research into niobium complexes with cyclopentadienyl and other ligands has opened pathways to developing materials with promising electronic properties. For instance, the synthesis and characterization of a trinuclear niobium cluster complex in aqueous solutions, demonstrating unique UV-visible and electron paramagnetic resonance (EPR) spectra, underline the potential of niobium-based materials in optoelectronics and photovoltaics (Joensen, Hansson, Kozlova, Gushchin, Søtofte, & Ooi, 2010).
Advanced Material Science
Niobium-based compounds have been explored for their utility in advanced material science, particularly in coatings, nanomaterials, and high-temperature applications. The study on the fabrication and characterization of high-quality epitaxial nanocolumnar niobium films demonstrates the material's potential in nanoelectronics and photonics, offering a route to high-performance niobium films with excellent structural order and mechanical properties (Ramana, Makeswaran, Zade, Das, Tan, Xu, & Beyerlein, 2022).
Environmental and Energy Applications
Niobium oxides and complexes find applications in environmental remediation and energy storage. The photocatalytic activity of niobium-based materials for wastewater treatment and their role in enhancing electrochemical energy storage devices, such as batteries and supercapacitors, highlight the material's utility in sustainable technologies. Specifically, the exploration of nanostructured niobium-based oxides in batteries and supercapacitors points to their significant potential in future energy storage solutions (Yan, Rui, Chen, Xu, Zou, & Luo, 2016).
Properties
IUPAC Name |
dichloroniobium;5-methylcyclopenta-1,3-diene;methylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q-5;-1;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRATMGQHWSMFD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.Cl[Nb]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2Nb-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61374-51-4 | |
Record name | Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061374514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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